molecular formula C21H17ClO5S B608932 FAA1 agonist-1 CAS No. 2102196-57-4

FAA1 agonist-1

Cat. No. B608932
M. Wt: 416.872
InChI Key: YEFZZALZTNOYEA-UHFFFAOYSA-N
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Description

FAA1 agonist-1 is a potent free fatty acid receptor 1 (FFA1/ GPR40) agonist . It is an acyl-CoA synthetase (ACS) that catalyzes the thioestrification of fatty acids with coenzyme A, thus producing activated intermediates, acyl-CoAs . These are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .


Chemical Reactions Analysis

FAA1 agonist-1 is involved in the activation of fatty acids, producing acyl-CoAs . These acyl-CoAs are key participants in various biochemical processes, including lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .


Physical And Chemical Properties Analysis

FAA1 agonist-1 is a solid substance . It has a molecular weight of 416.872 . It is soluble in DMSO at 160 mg/mL, requiring ultrasonic and warming .

Scientific Research Applications

Autophagosome Biogenesis in Cell Biology

Scientific Field

Cell Biology Application Summary: FAA1 agonist-1 plays a crucial role in autophagosome biogenesis, a process essential for cellular homeostasis and stress response . Methods of Application:

  • Technical Details: Direct binding assays and lipid interaction studies were conducted to determine the affinity of Faa1 for phosphoinositides like PI3P and PI4P. Results Summary: The study revealed that Faa1’s membrane binding is vital for its catalytic efficiency and promotes phagophore expansion, suggesting a positive feedback loop in lipid synthesis and autophagosome formation .

Anticonvulsant Action in Pharmacology

Scientific Field

Pharmacology Application Summary: FAA1 agonist-1 derived from Andiroba oil exhibits significant anticonvulsant action through modulation of the GABA-A receptor . Methods of Application:

  • Technical Details: The effects of FAA1 were reversed using flumazenil, indicating action via the benzodiazepine site of GABA-A receptors. Results Summary: FAA1 agonists demonstrated a reduction in seizure activity, providing a potential therapeutic option for epilepsy treatment .

Neuropathic Pain Management in Neuroscience

Scientific Field

Neuroscience Application Summary: GPR40 agonist 4 has been shown to produce mechanical antiallodynia via the spinal glial interleukin-10/β-endorphin pathway . Methods of Application:

  • Technical Details: Intrathecal injections of the agonist were administered, and its effects on IL-10 and β-endorphin levels were measured. Results Summary: The activation of GPR40 resulted in significant antinociception, highlighting its potential for neuropathic pain treatment .

Type 2 Diabetes Mellitus Treatment in Endocrinology

Scientific Field

Endocrinology Application Summary: GPR40 agonist 4 is identified as a promising target for treating type 2 diabetes mellitus, with effects on glucose-stimulated insulin secretion . Methods of Application:

  • Technical Details: The model used deep learning techniques to differentiate between agonists and non-agonists. Results Summary: The ensemble model achieved a high ROC AUC of 0.9496, indicating its effectiveness in identifying potential treatments for type 2 diabetes .

Insulin Secretion in Metabolic Research

Scientific Field

Metabolic Research Application Summary: GPR40 agonists have been shown to stimulate insulin secretion by elevating cytosolic Ca2+ levels, offering a new approach to hypoglycemic treatment . Methods of Application:

  • Technical Details: Ca2+ mobilization assays in cell lines were used to distinguish between partial and full agonists. Results Summary: The study identified full agonists that significantly lowered glucose levels in type 2 diabetes patients with minimal risk of hypoglycemia .

Anti-Apoptotic Effects in Cellular Protection

Scientific Field

Cellular Protection Application Summary: GPR40 agonist 4 exhibits anti-apoptotic effects, enhancing cell viability and modulating protein expression related to cell survival . Methods of Application:

  • Technical Details: The study measured cell viability, protein expression ratios, and nuclear translocation of NF-κB p65 subunit. Results Summary: Pretreatment with the GPR40 agonist attenuated the effects of TNF-α, suggesting a protective role against apoptosis .

Each of these applications demonstrates the versatility and potential of FAA1 agonist-1 and GPR40 agonist 4 in various scientific fields, offering promising avenues for future research and therapeutic development. The detailed methods and significant outcomes highlight the compounds’ roles in advancing our understanding and treatment of complex biological processes and diseases.

Cardiovascular Disease Management

Scientific Field

Cardiovascular Pharmacology Application Summary: FAA1 agonist-1 has been implicated in the management of atherosclerotic cardiovascular disease (ASCVD), offering new strategies for treatment . Methods of Application:

  • Technical Details: The studies focused on the blockade of adhesion molecules, induction of nitric oxide synthesis, and protection of mitochondrial function. Results Summary: The FAA1 agonists showed potential in managing ASCVD risk factors and improving long-term prognosis .

Fatty Acid-Derived Chemical Production

Scientific Field

Biochemical Engineering Application Summary: GPR40 agonist 4 is used to enhance the production of fatty acid-derived chemicals in organisms like Saccharomyces cerevisiae . Methods of Application:

  • Technical Details: The focus was on optimizing the dynamic regulation of fatty acid pools for improved production. Results Summary: The application of GPR40 agonist 4 resulted in an increased yield of fatty acid-derived chemicals .

Antidiabetic Effects of Natural Products

Scientific Field

Nutritional Pharmacology Application Summary: Crocetin, identified as a dual agonist of GPR40 and GPR120, is responsible for the antidiabetic effects of saffron . Methods of Application:

  • Technical Details: The study investigated crocetin’s enhancement of insulin and GLP-1 secretion from pancreatic β-cells and intestinal neuroendocrine cells. Results Summary: Crocetin was unveiled as a novel dual GPR40/120 agonist with implications in antidiabetic interventions .

Insulin Secretagogue Properties

Scientific Field

Molecular Pharmacology Application Summary: GPR40 agonist 4 has been studied for its insulin secretagogue properties, which could offer a new target for type 2 diabetes mellitus treatment . Methods of Application:

  • Technical Details: Ca2+ mobilization assays were used to distinguish between partial and full agonists. Results Summary: The study identified full agonists that significantly lowered glucose levels in type 2 diabetes patients .

Obesity and Metabolic Disorders

Scientific Field

Metabolic Research Application Summary: Research on GPR40 has provided insights into novel strategies for treating obesity and other metabolic disorders . Methods of Application:

  • Technical Details: The focus was on understanding the failures and successes to direct new strategies for treatment. Results Summary: The knowledge gained from GPR40 research is guiding the development of treatments for T2D, obesity, and related diseases .

Incretin Secretion Enhancement

Scientific Field

Endocrine Pharmacology Application Summary: GPR40 agonists have been differentiated based on their effects on incretin secretion, which is crucial for glucose homeostasis . Methods of Application:

  • Technical Details: The research assessed how these compounds affect insulinotrophic incretins secreted by the gut. Results Summary: GPR40 AgoPAMs may incorporate additional therapeutic effects through increases in incretin secretion .

properties

IUPAC Name

2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZZALZTNOYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FAA1 agonist-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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